

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Oxamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium oxamate**

Cat. No.: **B1682104**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxamate, the sodium salt of oxamic acid, is a structural analog of pyruvate. It is of significant interest to the scientific community, particularly in the fields of cancer research and metabolic studies, due to its role as a competitive inhibitor of lactate dehydrogenase A (LDHA). LDHA is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). By inhibiting LDHA, **sodium oxamate** disrupts cancer cell metabolism, leading to reduced proliferation and induction of apoptosis. This technical guide provides an in-depth overview of the core physicochemical properties of **sodium oxamate**, along with detailed experimental protocols for their determination and a visualization of its mechanism of action.

Physicochemical Properties of Sodium Oxamate

The fundamental physicochemical characteristics of **sodium oxamate** are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

Property	Value
Molecular Formula	$C_2H_2NNaO_3$ [1] [2] [3] [4]
Molecular Weight	111.03 g/mol [3] [4] [5] [6] [7]
CAS Number	565-73-1 [1] [2] [3] [4] [7] [8]
Appearance	White to off-white crystalline solid/powder. [1] [6]
Melting Point	300 °C [1] [7] [8] [9] [10]
Water Solubility	Varies by source: 10 mg/mL in PBS (pH 7.2) [2] [11] [12] , 25.5 mg/mL in H ₂ O [13] , 50 mg/mL in water [7] [9] , 75 mg/mL in water. [14]
pKa	Data not consistently available.
Boiling Point	306.3 °C at 760 mmHg (Predicted). [1] [8]

Experimental Protocols

Accurate determination of physicochemical properties is essential for the characterization of any compound. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid **sodium oxamate** transitions to a liquid.

Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- **Sodium oxamate** sample (powdered)
- Mortar and pestle (if sample is not already powdered)

Procedure:

- Ensure the **sodium oxamate** sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (around 280°C).
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
- The melting point is reported as the range T1 - T2.[3][5][8]

Water Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of **sodium oxamate** in water at a specific temperature.

Materials:

- **Sodium oxamate**
- Distilled or deionized water
- Flasks with stoppers
- Shaking incubator or magnetic stirrer
- Centrifuge
- Analytical balance
- UV-Vis spectrophotometer or other suitable analytical instrument for quantification

Procedure:

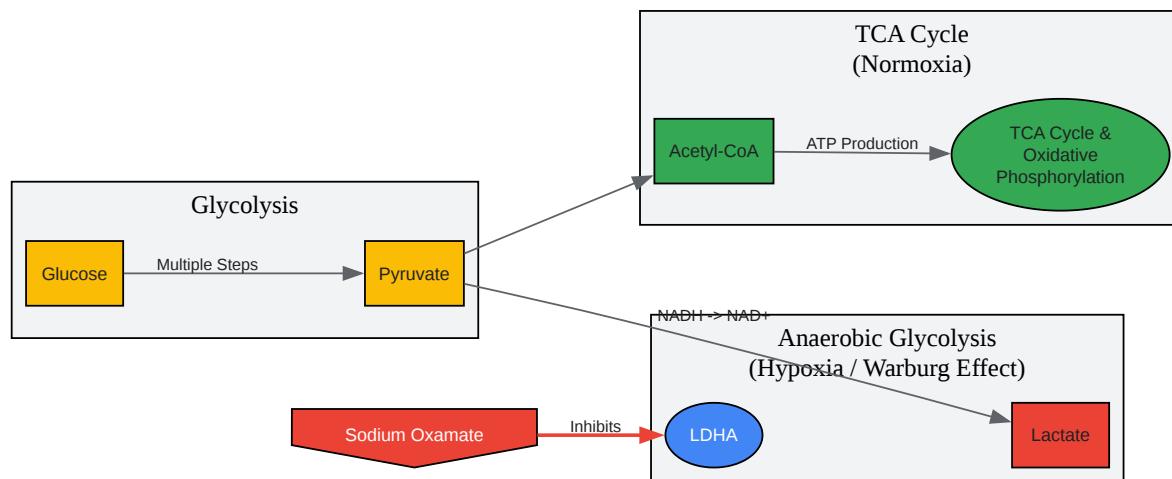
- Add an excess amount of **sodium oxamate** to a known volume of water in a flask. This ensures that a saturated solution is formed.
- Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- After equilibration, allow the solution to stand undisturbed for a period to let the excess solid settle.
- Carefully withdraw a sample of the supernatant. To remove any undissolved solid, centrifuge the sample.
- Accurately dilute the clear supernatant to a concentration within the linear range of the analytical method.
- Determine the concentration of **sodium oxamate** in the diluted sample using a calibrated analytical technique (e.g., UV-Vis spectrophotometry at a predetermined wavelength).
- Calculate the original concentration of the saturated solution, which represents the water solubility at that temperature.[15][16]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the oxamate functional group.

Materials:

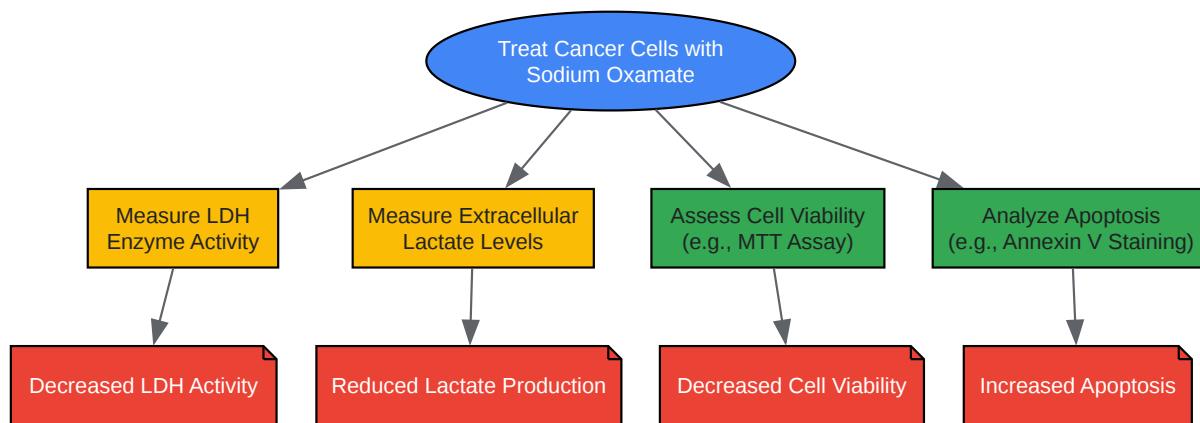
- **Sodium oxamate**
- Standardized strong base solution (e.g., 0.1 M NaOH)
- Standardized strong acid solution (e.g., 0.1 M HCl)
- pH meter with a calibrated electrode
- Burette


- Beaker
- Magnetic stirrer and stir bar

Procedure:

- Accurately weigh a sample of **sodium oxamate** and dissolve it in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
- Begin stirring the solution gently.
- If starting with the sodium salt, titrate with the standardized HCl solution. Add the titrant in small, known increments from the burette.
- After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
- Continue the titration past the equivalence point, where a sharp change in pH is observed.
- Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).
- The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve. The volume at the half-equivalence point is half the volume of titrant required to reach the equivalence point.[1][9][11][17]

Mechanism of Action: Inhibition of Lactate Dehydrogenase A


Sodium oxamate functions as a competitive inhibitor of Lactate Dehydrogenase A (LDHA). This enzyme catalyzes the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis. In many cancer cells, this pathway is upregulated to meet the high energy demands of rapid proliferation. By inhibiting LDHA, **sodium oxamate** blocks this metabolic route.

[Click to download full resolution via product page](#)

Caption: Inhibition of Lactate Dehydrogenase A (LDHA) by **Sodium Oxamate**.

The workflow of **sodium oxamate**'s inhibitory action can be visualized as a series of experimental steps to confirm its efficacy.

[Click to download full resolution via product page](#)

Caption: Experimental workflow to evaluate the effects of **sodium oxamate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. westlab.com [westlab.com]
- 6. Aberrant lactate dehydrogenase A signaling contributes metabolic signatures in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. davjalandhar.com [davjalandhar.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rivm.nl [rivm.nl]
- 17. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Oxamate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682104#basic-physicochemical-properties-of-sodium-oxamate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com